In Vitro Antagonist Potency: ICI 216140 vs. DPDM‑Bombesin Ethylamide vs. RC‑3095 in Swiss 3T3 Cell Proliferation Assays
ICI 216140 exhibits an IC50 of 2 nM for inhibition of GRP‑stimulated mitogenesis in Swiss 3T3 cells, a standard in vitro screen for BN/GRP antagonist activity [1]. This value is directly comparable to IC50 data reported for other des‑Met‑bombesin analogues in the same cellular system. DPDM‑bombesin ethylamide, a structurally related analogue, displays a distinct pharmacological signature, acting as an agonist rather than a pure antagonist at human neuromedin B receptors [2]. Another well‑characterized BN/GRP antagonist, RC‑3095, shows an IC50 of approximately 100 nM (10⁻⁷ M) for inhibition of bombesin‑stimulated amylase release in isolated rat pancreatic acini [3].
| Evidence Dimension | In vitro antagonist potency (IC50) |
|---|---|
| Target Compound Data | 2 nM (mitogenesis inhibition in Swiss 3T3 cells) |
| Comparator Or Baseline | DPDM‑bombesin ethylamide: agonist at hNMB‑R (no antagonist IC50 reported); RC‑3095: ~100 nM (amylase release inhibition in rat pancreatic acini) |
| Quantified Difference | ICI 216140 is 50‑fold more potent than RC‑3095 (2 nM vs. 100 nM) |
| Conditions | Swiss 3T3 cell mitogenesis assay (ICI 216140); isolated rat pancreatic acini (RC‑3095) |
Why This Matters
The 50‑fold higher potency of ICI 216140 relative to RC‑3095 translates to lower compound consumption and potentially greater selectivity at the BB2 receptor, a key consideration for cost‑effective in vitro screening.
- [1] Camble R, Cotton R, Dutta AS, Garner A, Hayward CF, Moore VE, Scholes PB. N‑isobutyryl‑His‑Trp‑Ala‑Val‑D‑Ala‑His‑Leu‑NHMe (ICI 216140) a potent in vivo antagonist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C‑terminal sequence lacking the final methionine residue. Life Sci. 1989;45(17):1521‑1527. View Source
- [2] Ryan RR, Taylor JE, Daniel JL, Cowan A. Pharmacological profiles of two bombesin analogues in cells transfected with human neuromedin B receptors. Eur J Pharmacol. 1996;306(1‑3):307‑314. View Source
- [3] Konturek SJ, et al. Actions of novel bombesin receptor antagonists on pancreatic secretion in rats. (Core.ac.uk aggregated record). IC50 ≈10⁻⁷ M for RC‑3095 in rat pancreatic acini. View Source
